CA Isozyme Selectivity vs. N-(Pyrimidin-4-yl) Analogs
In a class-level inference, this compound is expected to exhibit a distinct CA inhibition profile compared to N-(pyrimidin-4-yl) analogs. Published data on related benzenesulfonamide series show that the pyrimidine nitrogen position (2 vs. 4) dictates selectivity for CA I over CA II and other isoforms [1]. While direct quantitative data for this exact compound is not publicly available, the thermal shift assay (TSA) data on structural analogs confirms that changing the pyrimidine attachment from the 4- to the 2-position can alter thermal stabilization (ΔTm) of CA isoforms by 2-10°C, indicating a quantifiable shift in binding thermodynamics relevant for target-specific drug design [1].
| Evidence Dimension | Carbonic anhydrase isozyme binding selectivity (ΔTm shift) |
|---|---|
| Target Compound Data | Not directly reported; inferred from structurally related N-(pyrimidin-2-yl) benzenesulfonamides |
| Comparator Or Baseline | N-(pyrimidin-4-yl) benzenesulfonamide analogs exhibit ΔTm shifts of 4-12°C for CA I, II, VII, XIII |
| Quantified Difference | Expected ΔTm difference of 2-10°C between regioisomers based on class SAR |
| Conditions | Thermal shift assay (TSA) using recombinant human CA isozymes I, II, VII, XIII |
Why This Matters
For procurement in CA-focused drug discovery, the pyrimidine regioisomer choice directly impacts target engagement profiles and can determine lead series selection.
- [1] Čapkauskaitė, E., et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(22), 6937-6947. View Source
